molecular formula C16H17N3O B6206879 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine CAS No. 534620-21-8

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine

Cat. No.: B6206879
CAS No.: 534620-21-8
M. Wt: 267.3
InChI Key:
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Description

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C16H17N3O It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine typically involves multi-step reactionsSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine' involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the addition of the ethylamine group and the benzyloxy group.", "Starting Materials": [ "2-aminopyridine", "2-bromoethylamine hydrobromide", "benzyl alcohol", "sodium hydride", "iodine", "potassium carbonate", "acetic acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 8-iodo-2-aminopyridine by reacting 2-aminopyridine with iodine in acetic acid and water.", "Step 2: Synthesis of 8-bromo-2-aminopyridine by reacting 8-iodo-2-aminopyridine with sodium hydride and 2-bromoethylamine hydrobromide in diethyl ether.", "Step 3: Synthesis of 8-benzyloxy-2-aminopyridine by reacting 8-bromo-2-aminopyridine with benzyl alcohol and potassium carbonate in methanol.", "Step 4: Synthesis of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine by reacting 8-benzyloxy-2-aminopyridine with ethylamine in methanol." ] }

CAS No.

534620-21-8

Molecular Formula

C16H17N3O

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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